An In-Depth Technical Guide to (S)-(+)-2,2-Dimethylcyclopropanecarboxamide
An In-Depth Technical Guide to (S)-(+)-2,2-Dimethylcyclopropanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a chiral fine chemical intermediate of significant interest, primarily recognized for its crucial role in the synthesis of the renal dehydropeptidase-I inhibitor, Cilastatin. This document provides a comprehensive overview of its chemical and physical properties, detailed spectral analyses, and established experimental protocols for its synthesis and purification. Furthermore, its stability, solubility, and known biological significance are discussed to provide a thorough resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Chemical and Physical Properties
(S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a white to off-white crystalline solid. Its chemical structure consists of a dimethyl-substituted cyclopropane ring attached to a carboxamide group, with the stereochemistry designated as (S) at the chiral center. This specific chirality is essential for its biological applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁NO | [1][2] |
| Molecular Weight | 113.16 g/mol | [1][2] |
| CAS Number | 75885-58-4 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 135-137 °C | [1][2] |
| Optical Rotation | [α]²⁰/D +82° (c=1 in methanol) | [2] |
| pKa | 16.61 ± 0.40 (Predicted) | [1] |
| Boiling Point | 203 - 204 °C | [1] |
| Density | 1 g/cm³ | [1] |
| Flash Point | 89.933 °C | [1] |
| Vapor Pressure | 0.088 mmHg at 25°C | [1] |
Spectral Data
The structural characterization of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
While a full spectrum is not publicly available, the proton NMR spectrum is expected to show distinct signals corresponding to the methyl protons, the cyclopropyl protons, and the amide protons. The asymmetry of the molecule would lead to complex splitting patterns for the cyclopropyl protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides evidence for the six carbon atoms in the molecule, including the two methyl groups, the three carbons of the cyclopropane ring, and the carbonyl carbon of the amide group.[3]
Mass Spectrometry
The mass spectrum of the racemic 2,2-dimethylcyclopropanecarboxamide shows a molecular ion peak (M+) at m/z 113.[4] The fragmentation pattern would likely involve cleavage of the amide group and opening of the cyclopropane ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is characterized by absorption bands typical for a primary amide.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3250 | N-H stretching (primary amide) |
| ~3000-2850 | C-H stretching (aliphatic) |
| ~1690-1630 | C=O stretching (amide I band) |
| ~1650-1580 | N-H bending (amide II band) |
Experimental Protocols
Synthesis
(S)-(+)-2,2-Dimethylcyclopropanecarboxamide is primarily synthesized from its corresponding carboxylic acid, (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid. Several synthetic strategies have been developed, including chemical resolution and biocatalytic methods.[5]
General Chemical Synthesis Workflow:
Caption: Chemical Synthesis of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide.
A common laboratory-scale synthesis involves the following steps[6]:
-
Resolution of Racemic 2,2-Dimethylcyclopropanecarboxylic Acid: The racemic acid is reacted with a chiral resolving agent, such as L-(-)-menthol, to form diastereomeric esters.
-
Separation of Diastereomers: The diastereomeric esters are separated by fractional crystallization.
-
Hydrolysis: The desired diastereomer is hydrolyzed to yield enantiomerically pure (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid.
-
Amidation: The purified carboxylic acid is then converted to the corresponding amide. This is typically achieved by first forming the acid chloride using a reagent like thionyl chloride, followed by reaction with ammonia.
Biocatalytic methods, employing specific enzymes, offer a more stereoselective and environmentally friendly alternative to chemical resolution.[5][7]
Purification
Purification of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide is commonly achieved through recrystallization. Hot water has been reported as a suitable solvent for this purpose.[8]
General Recrystallization Protocol:
Caption: Recrystallization of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide.
For higher purity, chromatographic techniques such as column chromatography can be employed.
Reactivity and Stability
The chemical reactivity of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide is centered around the amide functionality and the strained cyclopropane ring. The amide can undergo hydrolysis under acidic or basic conditions to revert to the carboxylic acid. The cyclopropane ring, due to its inherent strain, can be susceptible to ring-opening reactions under certain conditions, although it is generally more stable than other strained ring systems. Esters of cyclopropanecarboxylic acid have been shown to have enhanced hydrolytic stability compared to other esters.[9] Information on the thermal and hydrolytic stability of the amide itself is limited, but it is expected to be a stable solid under standard laboratory conditions.
Solubility
A study has been conducted on the solubility of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide in various solvents at different temperatures. The reported solvents include toluene, dichloromethane, trichloromethane, ethyl acetate, ethanol, and pure water.[10] The solubility data was correlated with the modified Apelblat equation. Generally, it is soluble in methanol.[1]
Biological Significance and Applications
The primary application of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide is as a key chiral intermediate in the synthesis of Cilastatin.[11][12] Cilastatin is a renal dehydropeptidase-I inhibitor that is co-administered with the antibiotic imipenem to prevent its degradation in the kidneys.
Beyond this specific application, the cyclopropane moiety is a recognized structural motif in medicinal chemistry, often incorporated to enhance the metabolic stability and conformational rigidity of drug candidates.[11] Compounds containing a cyclopropane ring have been associated with a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[11] (S)-(+)-2,2-Dimethylcyclopropanecarboxamide also finds use in the agrochemical industry as a building block for herbicides and pesticides.[11]
Signaling Pathway Involvement:
Currently, there is no direct evidence of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide itself modulating specific signaling pathways. Its biological relevance is primarily understood through its role as a precursor to Cilastatin, which in turn affects the metabolism of imipenem.
Safety Information
(S)-(+)-2,2-Dimethylcyclopropanecarboxamide is considered harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be stored in a dry, well-ventilated place.[1]
Conclusion
(S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a valuable chiral building block with well-established importance in the pharmaceutical industry, particularly for the synthesis of Cilastatin. This guide has summarized its key chemical and physical properties, spectral data, and synthetic and purification methodologies. For researchers and drug development professionals, a thorough understanding of these characteristics is essential for its effective utilization in the synthesis of complex and biologically active molecules. Further research into its own potential biological activities could open new avenues for its application.
References
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- 3. (S)-2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 10197657 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Enantioselective hydrolysis of (R)-2, 2-dimethylcyclopropane carboxamide by immobilized cells of an R-amidase-producing bacterium, Delftia tsuruhatensis CCTCC M 205114, on an alginate capsule carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method - Google Patents [patents.google.com]
- 9. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
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